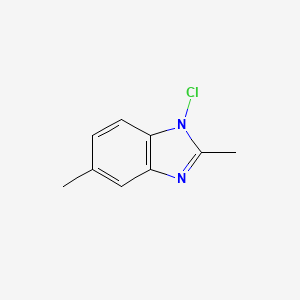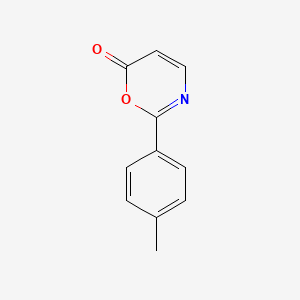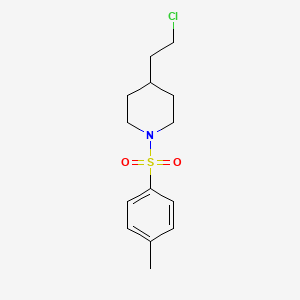
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring, a tert-butyl group, and an isocyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate typically involves multiple steps, starting with the preparation of the oxirane ring. One common method is the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The tert-butyl group can be introduced through alkylation reactions, while the isocyano group is often added via a nucleophilic substitution reaction using an appropriate isocyanide reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction reactions can target the isocyano group, converting it to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the isocyano group or the oxirane ring, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while reduction of the isocyano group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophiles. The isocyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-tert-butyl-2-oxirane-2-carboxylate: Lacks the isocyano group, resulting in different reactivity and applications.
Methyl 3-isocyanooxirane-2-carboxylate: Lacks the tert-butyl group, affecting its steric properties and reactivity.
Methyl 3-tert-butyl-2-isocyanooxirane-2-acetate: Similar structure but with an acetate group instead of a carboxylate group, leading to different chemical properties.
Uniqueness
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the oxirane ring and the isocyano group allows for a wide range of chemical transformations and interactions with biological molecules.
Eigenschaften
| 90179-09-2 | |
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-8(2,3)6-9(10-4,13-6)7(11)12-5/h6H,1-3,5H3 |
InChI-Schlüssel |
ZCAGFDTXUXJAPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1C(O1)(C(=O)OC)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)





